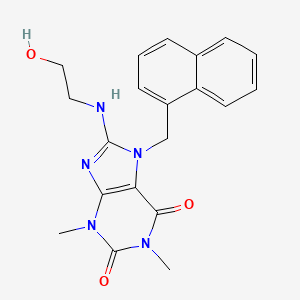![molecular formula C18H9Br2F3N2O4S2 B11667686 (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667686.png)
(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluorométhyl)phénoxy]benzylidène}-3-méthyl-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe connu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des thiazolidinones, qui sont connues pour leurs diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluorométhyl)phénoxy]benzylidène}-3-méthyl-2-thioxo-1,3-thiazolidin-4-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiazolidinone : Cette étape implique la réaction d'une amine appropriée avec le disulfure de carbone et une α-halocétone pour former le noyau thiazolidinone.
Introduction du groupe benzylidène : L'intermédiaire thiazolidinone est ensuite réagi avec un aldéhyde approprié pour introduire la partie benzylidène.
Bromation et nitration : Les étapes finales impliquent la bromation et la nitration du cycle aromatique pour obtenir le motif de substitution souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de systèmes catalytiques avancés, de conditions de réaction optimisées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluorométhyl)phénoxy]benzylidène}-3-méthyl-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le convertissant en une amine.
Substitution : Les atomes de brome sur le cycle aromatique peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le palladium sur carbone (Pd/C) et l'hydrogène gazeux (H2) sont souvent utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le thiolate de potassium peuvent être utilisés pour les réactions de substitution.
Produits principaux
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluorométhyl)phénoxy]benzylidène}-3-méthyl-2-thioxo-1,3-thiazolidin-4-one présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluorométhyl)phénoxy]benzylidène}-3-méthyl-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibant ou modulant l'activité d'enzymes spécifiques impliquées dans les voies biologiques.
Interagissant avec les récepteurs : Se liant aux récepteurs cellulaires et modifiant les voies de transduction du signal.
Perturbant les processus cellulaires : Affectant les processus cellulaires tels que la réplication de l'ADN et la synthèse des protéines.
Applications De Recherche Scientifique
(5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (5E)-5-({3,5-DIBROMO-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways: Disruption of cellular redox balance, inhibition of enzyme activity, and interference with DNA synthesis.
Comparaison Avec Des Composés Similaires
Composés similaires
- **(5E)-5-(3,4-diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyl acétate composé avec du (méthylsulfinyl)méthane .
- Acétoacétate d'éthyle .
Unicité
(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluorométhyl)phénoxy]benzylidène}-3-méthyl-2-thioxo-1,3-thiazolidin-4-one est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes nitro et trifluorométhyl, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H9Br2F3N2O4S2 |
|---|---|
Poids moléculaire |
598.2 g/mol |
Nom IUPAC |
(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H9Br2F3N2O4S2/c1-24-16(26)14(31-17(24)30)6-8-4-10(19)15(11(20)5-8)29-13-3-2-9(18(21,22)23)7-12(13)25(27)28/h2-7H,1H3/b14-6+ |
Clé InChI |
LXFAWJLYSSAWMS-MKMNVTDBSA-N |
SMILES isomérique |
CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br)/SC1=S |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(E)-{2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11667605.png)
![2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11667606.png)
![Methyl 3-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B11667612.png)

![4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11667621.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667629.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11667634.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11667636.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11667640.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667651.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667656.png)
![N-[(E)-1-(2,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B11667663.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B11667665.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B11667666.png)
